Fmoc-D-3-Cyanophenylalanine

描述

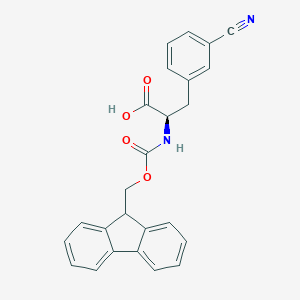

Fmoc-D-3-Cyanophenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-D-3-Cyanophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time .

化学反应分析

Types of Reactions:

Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Fluorescence Probes in Protein Studies

One of the primary applications of Fmoc-D-3-Cyanophenylalanine is as a fluorescence probe. The cyano group enhances the compound's fluorescence properties, making it valuable for studying protein structures and dynamics. Researchers have utilized this compound to investigate:

- Protein Folding : The fluorescence characteristics of this compound allow for real-time monitoring of protein folding processes, providing insights into the thermodynamics and kinetics involved in these essential biological functions .

- Protein-Protein Interactions : By incorporating this compound at specific interfaces within proteins, scientists can explore binding mechanisms and energetics, thereby elucidating the complexities of molecular interactions .

Solid-Phase Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates selective deprotection during synthesis, allowing for the incorporation of this amino acid into peptide chains without interference from other functional groups. This capability is particularly useful for creating peptides with modified properties or functionalities .

Designing Therapeutic Agents

The unique properties introduced by this compound can be exploited in drug design. The cyano group can modulate interactions between peptides and biological targets, which holds promise for developing drugs with improved potency and selectivity. This application is particularly relevant in areas such as cancer therapy and neuropharmacology, where targeted drug delivery is critical .

Biophysical Characterization

This compound has been employed in various biophysical studies:

- Electrostatics of Membranes : The compound's fluorescence can be sensitive to local electric fields, allowing researchers to probe electrostatic environments within biological membranes .

- Conformational Dynamics : Studies have demonstrated that this compound can be used to assess conformational changes in proteins over short distances, enhancing our understanding of protein dynamics .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different applications:

作用机制

The mechanism of action of Fmoc-D-3-Cyanophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further coupling reactions . The cyano group can participate in various chemical reactions, providing versatility in the design of peptides and other compounds .

相似化合物的比较

Fmoc-Phenylalanine: Lacks the cyano group, making it less versatile in certain chemical reactions.

Fmoc-4-Cyanophenylalanine: Similar structure but with the cyano group at the para position, affecting its reactivity and properties.

Uniqueness: Fmoc-D-3-Cyanophenylalanine is unique due to the presence of the cyano group at the meta position, which provides distinct reactivity and allows for the design of peptides with specific properties. Its use in SPPS and the ability to undergo various chemical reactions make it a valuable compound in research and industry .

生物活性

Fmoc-D-3-Cyanophenylalanine (Fmoc-D-3-CN-Phe) is a non-natural amino acid that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and serves as a valuable building block for the development of peptides with enhanced stability, bioactivity, and fluorescence properties.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group at the meta position of the phenyl ring, alongside the fluorenylmethoxycarbonyl (Fmoc) protective group. Its molecular formula is with a molecular weight of 412.44 g/mol. The Fmoc group provides stability during synthesis and can be selectively removed under basic conditions, allowing for further peptide coupling reactions.

The biological activity of this compound is largely attributed to its incorporation into peptides and proteins. When included in peptide sequences, it can modulate protein folding, stability, and interactions with other biomolecules. The cyano group enhances the fluorescence properties of the resulting peptides, making them useful for studying protein dynamics and interactions.

1. Protein-Protein Interactions

This compound has been employed to study protein-protein interactions by strategically incorporating it into specific regions of proteins. This allows researchers to probe binding mechanisms and energetics at molecular interfaces, providing insights into complex biological processes.

2. Fluorescence Probing

The cyano group in Fmoc-D-3-CN-Phe serves as an effective fluorescence probe. Studies have shown that its fluorescence can be modulated based on environmental factors such as hydrogen bonding and interactions with other amino acids, particularly tyrosine (Tyr) and tryptophan (Trp) . This property enables detailed investigations into protein conformations and dynamics.

3. Peptide Therapeutics

Due to its unique properties, this compound is being explored for the design of novel peptide-based therapeutics. The ability to modify peptide interactions with biological targets holds promise for developing drugs with improved potency and selectivity against various diseases .

Case Study 1: Self-Assembly Properties

Research has demonstrated that peptides containing this compound can self-assemble into hydrogels under specific conditions. A study showed that varying charge and sequence affected the gelation process, highlighting potential applications in tissue engineering and drug delivery systems .

| Condition | Gelation Time | Observations |

|---|---|---|

| Water | > 6 days | No gel formation |

| PBS | 6 days | Gel formation observed |

| PBS + NaCl | 2 days | Rapid gel formation |

Case Study 2: Fluorescence Dynamics

In another study, the incorporation of this compound into a model protein allowed researchers to observe changes in fluorescence intensity as a function of conformational changes within the protein structure. This highlighted the utility of this amino acid in understanding protein folding mechanisms .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

| Compound | Key Features |

|---|---|

| Fmoc-Phenylalanine | Lacks cyano group; less versatile in reactions |

| Fmoc-4-Cyanophenylalanine | Cyano group at para position; different reactivity |

| This compound | Cyano group at meta position; distinct reactivity |

属性

IUPAC Name |

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOUTPKZUJTGV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-37-0 | |

| Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。